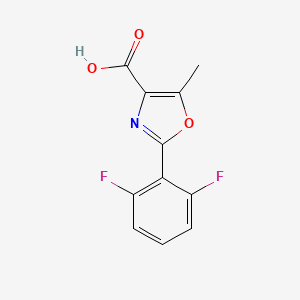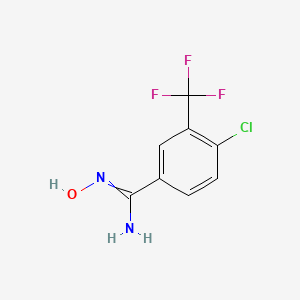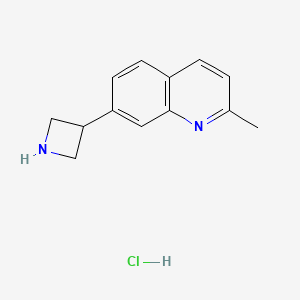![molecular formula C14H24BN3O4 B13698707 1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33549022 is a chemical compound known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD33549022 involves several synthetic routes. One common method includes the reaction of specific precursor compounds under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of MFCD33549022 is scaled up using large reactors and continuous flow systems. The process involves the same basic principles as laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and automation ensures consistent quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions: MFCD33549022 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification. Conditions such as temperature and solvent choice are crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of MFCD33549022, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
MFCD33549022 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: MFCD33549022 is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of MFCD33549022 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparación Con Compuestos Similares
MFCD33549022 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups are analyzed to understand their differences and similarities.
Uniqueness: MFCD33549022 may exhibit unique properties, such as higher stability, reactivity, or specific biological activities, making it valuable for certain applications.
Propiedades
Fórmula molecular |
C14H24BN3O4 |
|---|---|
Peso molecular |
309.17 g/mol |
Nombre IUPAC |
[1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C14H24BN3O4/c1-14(2,3)22-13(19)17-7-4-11(5-8-17)10-18-9-6-12(16-18)15(20)21/h6,9,11,20-21H,4-5,7-8,10H2,1-3H3 |
Clave InChI |
PNQMHXQIXOJKDB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NN(C=C1)CC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)

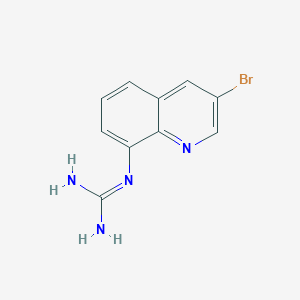
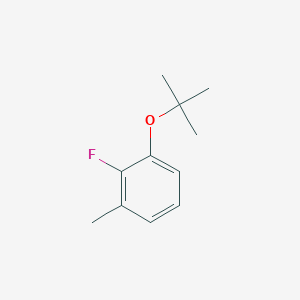
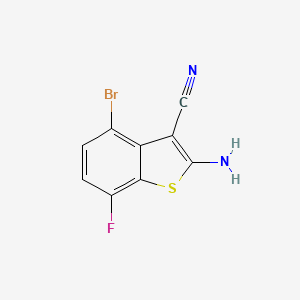
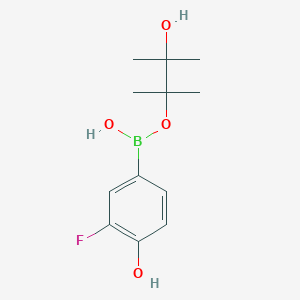

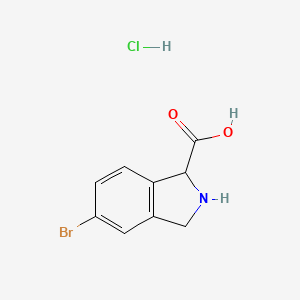
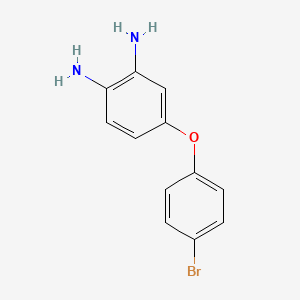
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
